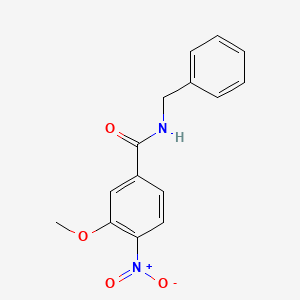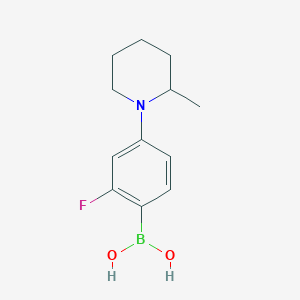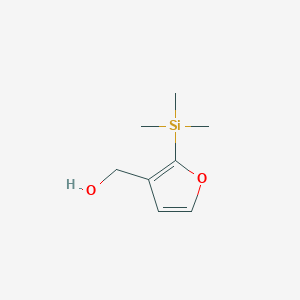![molecular formula C18H19NO3 B14079392 4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B14079392.png)
4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid is a complex organic compound with a unique structure that includes an aminophenyl group and a dimethyl-oxobutanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving controlled temperatures and pressures.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminophenyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Mécanisme D'action
The mechanism of action of 4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, it may act as a chemical chaperone, aiding in the proper folding of proteins and preventing their aggregation. This property is particularly valuable in the context of neurodegenerative diseases, where protein misfolding is a common issue .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminophenylboronic acid pinacol ester: Shares the aminophenyl group and is used in similar organic synthesis reactions.
4-(4-Aminophenyl)sulfonylamino phenylbutanoic acid: Another compound with an aminophenyl group, used in different chemical applications.
Uniqueness
4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C18H19NO3 |
|---|---|
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
4-[4-(4-aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid |
InChI |
InChI=1S/C18H19NO3/c1-18(2,17(21)22)11-16(20)14-5-3-12(4-6-14)13-7-9-15(19)10-8-13/h3-10H,11,19H2,1-2H3,(H,21,22) |
Clé InChI |
FNFJSOFBDMCEJF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14079316.png)
![13-Tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B14079320.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079330.png)
![2,7-Dibromospiro[fluorene-9,7'-dibenzo[c,h]xanthene]](/img/structure/B14079334.png)

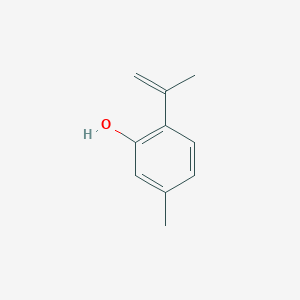
![5-chloro-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14079356.png)
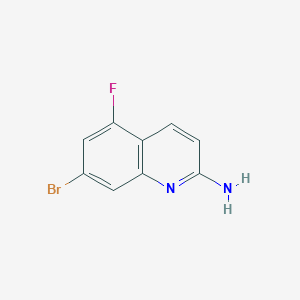

![Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate](/img/structure/B14079375.png)
